molecular formula C21H23ClN4O3 B12216863 N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B12216863
M. Wt: 414.9 g/mol
InChI Key: IQRXJIGWWVRUCV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-ethylanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C21H23ClN4O3/c1-2-14-3-7-16(8-4-14)24-19(27)13-18-20(28)23-11-12-26(18)21(29)25-17-9-5-15(22)6-10-17/h3-10,18H,2,11-13H2,1H3,(H,23,28)(H,24,27)(H,25,29)

InChI Key

IQRXJIGWWVRUCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and ethylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in tumor growth and metastasis.

Case Study:
A study investigated the compound's efficacy against various cancer cell lines. Results showed a notable reduction in cell viability in treated groups compared to controls, suggesting potential as a therapeutic agent in oncology .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes that are crucial in metabolic pathways associated with cancer and other diseases. This inhibition can lead to reduced proliferation of malignant cells.

Data Table: Enzymatic Inhibition Studies

Enzyme TypeInhibition (%)Concentration (µM)
IDH175%10
ALDH265%20

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-((4-methylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
  • N-(4-bromophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and ethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide, also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate the compound's mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom, which is known to influence biological activity.
  • Ethylphenylamino moiety : Enhances the compound's interaction with biological targets.

Molecular Formula : C20H24ClN3O3
Molecular Weight : 377.87 g/mol
SMILES Notation : Cc1ccc(cc1Cl)N(C(=O)C(C(=O)N2CCN(CC2)C(=O)C)C(=O)O)c2ccccc2

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines. The presence of the 4-chloro and 4-ethyl groups appears to increase the compound's effectiveness by improving its binding affinity to cancer-related targets.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE can have implications in treating neurodegenerative diseases. The compound demonstrated moderate inhibitory activity against AChE.
  • Urease Inhibition : Urease inhibitors are important for managing infections caused by urease-producing bacteria. The compound showed promising results in inhibiting urease activity.

Antimicrobial Activity

Studies have assessed the antimicrobial potential of the compound against various bacterial strains:

  • Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Modulation : The compound activates pathways such as MAPK and AKT signaling, which are crucial for cell survival and proliferation.
  • Receptor Interaction : It acts on cell-surface receptors like KDR (VEGF receptor), influencing angiogenesis and endothelial function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Synthesis and characterization of piperazine derivatives showed enhanced anticancer activity with specific substitutions.
Antimicrobial screening highlighted moderate efficacy against pathogenic bacteria, suggesting potential therapeutic applications in infectious diseases.
In vitro assays revealed significant enzyme inhibition, supporting its role as a therapeutic candidate for neurodegenerative conditions.

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